molecular formula C14H17NO B14837140 3-(Cyclohexylmethyl)-2-hydroxybenzonitrile

3-(Cyclohexylmethyl)-2-hydroxybenzonitrile

Cat. No.: B14837140
M. Wt: 215.29 g/mol
InChI Key: XFOGLEPQCOFFJC-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-2-hydroxybenzonitrile is an organic compound that features a benzene ring substituted with a hydroxyl group, a nitrile group, and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-2-hydroxybenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzonitrile with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

3-(Cyclohexylmethyl)-2-hydroxybenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohexylmethyl)-2-hydroxybenzonitrile is unique due to the presence of both the hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

3-(cyclohexylmethyl)-2-hydroxybenzonitrile

InChI

InChI=1S/C14H17NO/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h4,7-8,11,16H,1-3,5-6,9H2

InChI Key

XFOGLEPQCOFFJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C(=CC=C2)C#N)O

Origin of Product

United States

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